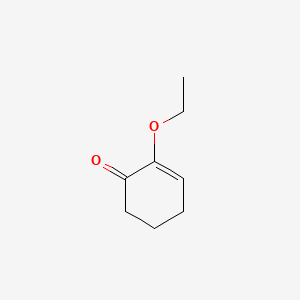

2-Ethoxycyclohex-2-en-1-one

Description

BenchChem offers high-quality 2-Ethoxycyclohex-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxycyclohex-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-10-8-6-4-3-5-7(8)9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLUWPNLDKJSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184044 | |

| Record name | 2-Ethoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29941-82-0 | |

| Record name | 2-Ethoxy-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29941-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxycyclohex-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029941820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxycyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxycyclohex-2-en-1-one

This technical guide provides a comprehensive overview of 2-ethoxycyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical and physical properties, synthesis, and potential biological activities.

Core Properties and Identification

2-Ethoxycyclohex-2-en-1-one, identified by the CAS number 29941-82-0 , is a cyclic enone with the molecular formula C₈H₁₂O₂.[1][2][3] Its structure features a six-membered ring containing a ketone and an adjacent carbon-carbon double bond with an ethoxy substituent. This arrangement of functional groups makes it a versatile building block in various chemical transformations.

Physicochemical Data

A summary of the key physicochemical properties of 2-ethoxycyclohex-2-en-1-one is presented in the table below. These values are crucial for designing and executing chemical reactions and purification procedures.

| Property | Value | Unit | Source |

| Molecular Weight | 140.18 | g/mol | [1][2][4] |

| Molecular Formula | C₈H₁₂O₂ | [1][2][3] | |

| CAS Number | 29941-82-0 | [1][2][3] | |

| Boiling Point (Calculated) | 501.04 | K | [4] |

| logP (Octanol/Water Partition Coefficient) | 1.660 | [4] | |

| Water Solubility (log10WS, Calculated) | -1.78 | [4] | |

| Enthalpy of Vaporization (ΔvapH°, Calculated) | 41.75 | kJ/mol | [4] |

| Enthalpy of Fusion (ΔfusH°, Calculated) | 8.77 | kJ/mol | [4] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -158.62 | kJ/mol | [4] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -357.40 | kJ/mol | [4] |

| Critical Temperature (Tc, Calculated) | 722.96 | K | [4] |

| Critical Pressure (Pc, Calculated) | 3423.86 | kPa | [4] |

Synthesis of 2-Ethoxycyclohex-2-en-1-one and its Precursors

Experimental Protocol: Synthesis of 3-Ethoxy-2-cyclohexenone

This procedure, adapted from Organic Syntheses, describes the acid-catalyzed reaction of dihydroresorcinol with ethanol.[5]

Materials:

-

Dihydroresorcinol (0.472 mole)

-

p-Toluenesulfonic acid monohydrate (2.3 g)

-

Absolute ethanol (250 ml)

-

Benzene (900 ml)

Procedure:

-

A mixture of dihydroresorcinol, p-toluenesulfonic acid monohydrate, and absolute ethanol in benzene is placed in a 2-liter flask equipped with a total-reflux, variable-take-off distillation head.

-

The mixture is heated to boiling, and the azeotrope of benzene, ethanol, and water is removed at a rate of approximately 100 ml per hour. This distillation process typically requires 6–8 hours.

-

After the removal of the azeotrope, the remaining benzene is distilled off under reduced pressure.

-

The residue is then distilled under reduced pressure to yield 3-ethoxy-2-cyclohexenone.

General Method for the Preparation of 2-Alkoxy-2-cyclohexenones

A general strategy for the synthesis of 2-alkoxy-cycloenones involves the oxidative functionalization of the corresponding cyclohexanone with an alcohol. This one-pot reaction proceeds through a tandem iodination, substitution, oxidation, and addition-elimination sequence to afford the desired 2-alkoxy-2-cyclohexen-1-one in moderate to excellent yields.[7]

Potential Biological Activity and Signaling Pathways

Cyclohexenone derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[8][9][10][11] The reactivity of the α,β-unsaturated ketone moiety allows these compounds to act as Michael acceptors, enabling them to form covalent bonds with nucleophilic residues, such as cysteine, in various biological macromolecules.[10] This interaction can lead to enzyme inhibition, induction of oxidative stress, and ultimately, apoptosis in cancer cells.[10]

One of the key molecular targets for some cyclohexenone derivatives is cyclooxygenase-2 (COX-2), an enzyme that is frequently overexpressed in various cancers and plays a crucial role in inflammation and tumorigenesis.[12][13][14] Inhibition of COX-2 can suppress tumor growth by reducing angiogenesis, promoting apoptosis, and inhibiting cell proliferation and invasion.[12][15]

Below is a diagram illustrating the central role of COX-2 in cancer-related signaling pathways.

Figure 1: COX-2 Signaling Pathway in Cancer.

This diagram illustrates how inflammatory stimuli can activate signaling cascades involving MAPK, PKC, and NF-κB, leading to the transcription and translation of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin E2 (PGE2), which in turn promotes key cancer hallmarks such as increased cell proliferation, angiogenesis, resistance to apoptosis, and invasion and metastasis.[12][14] The potential of 2-ethoxycyclohex-2-en-1-one and related cyclohexenone derivatives to inhibit COX-2 makes them attractive candidates for further investigation in cancer therapy.

Conclusion

2-Ethoxycyclohex-2-en-1-one is a valuable chemical entity with well-defined physicochemical properties. While direct and detailed synthetic protocols are not extensively published, its synthesis can be approached through established methods for related cyclohexenone derivatives. The broader class of cyclohexenones exhibits significant potential as anticancer agents, with COX-2 inhibition being a plausible mechanism of action. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the chemistry and therapeutic potential of this and related compounds.

References

- 1. 2-Ethoxycyclohex-2-en-1-one | C8H12O2 | CID 121598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethoxycyclohex-2-en-1-one 95.00% | CAS: 29941-82-0 | AChemBlock [achemblock.com]

- 3. 2-Ethoxy-2-cyclohexen-1-one [webbook.nist.gov]

- 4. 2-Ethoxy-2-cyclohexen-1-one (CAS 29941-82-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cyclooxygenase-2 in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclooxygenase-2 inhibition causes antiangiogenic effects on tumor endothelial and vascular progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethoxycyclohex-2-en-1-one (CAS No. 29941-82-0), a valuable intermediate in organic synthesis. This document details a proposed synthetic pathway, experimental protocols, and a thorough analysis of its spectroscopic properties. All quantitative data is presented in structured tables for clarity and ease of comparison.

Introduction

2-Ethoxycyclohex-2-en-1-one is a cyclic enol ether that holds significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its conjugated system and reactive carbonyl group make it a versatile substrate for a variety of chemical transformations. This guide distinguishes it from its more commonly cited isomer, 3-ethoxy-2-cyclohexen-1-one, and focuses specifically on the synthesis and properties of the 2-ethoxy isomer.

Synthesis of 2-Ethoxycyclohex-2-en-1-one

While a specific, detailed experimental protocol for the synthesis of 2-Ethoxycyclohex-2-en-1-one is not extensively documented in readily available literature, a plausible and efficient synthetic route can be proposed based on the O-alkylation of 1,2-cyclohexanedione. The synthesis of the precursor, 1,2-cyclohexanedione, is well-established and typically proceeds via the oxidation of cyclohexanone.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

-

Oxidation of Cyclohexanone: Synthesis of the key intermediate, 1,2-cyclohexanedione, from cyclohexanone.

-

Selective O-Ethylation: Reaction of 1,2-cyclohexanedione with an ethylating agent, such as triethyl orthoformate, to yield the target compound, 2-Ethoxycyclohex-2-en-1-one.

A reference to the Heck arylation of both 1,2-cyclohexanedione and 2-ethoxy-2-cyclohexenone suggests a direct synthetic relationship between these two compounds.

Experimental Protocols

Step 1: Synthesis of 1,2-Cyclohexanedione (Precursor)

A common method for the synthesis of 1,2-cyclohexanedione is the oxidation of cyclohexanone using selenium dioxide.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclohexanone | 98.14 | 98.1 g | 1.0 mol |

| Selenium Dioxide (SeO₂) | 110.96 | 111.0 g | 1.0 mol |

| Dioxane | 88.11 | 500 mL | - |

| Water | 18.02 | 100 mL | - |

Procedure:

-

In a well-ventilated fume hood, a solution of selenium dioxide (111.0 g, 1.0 mol) in a mixture of dioxane (500 mL) and water (100 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Cyclohexanone (98.1 g, 1.0 mol) is added to the stirred solution.

-

The reaction mixture is heated to reflux for 3-4 hours. The color of the reaction mixture will darken, and a black precipitate of selenium will form.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The selenium precipitate is removed by filtration through a Celite pad.

-

The filtrate is concentrated under reduced pressure to remove the dioxane.

-

The crude 1,2-cyclohexanedione is then purified by vacuum distillation.

Step 2: Synthesis of 2-Ethoxycyclohex-2-en-1-one

This proposed protocol is based on the acid-catalyzed reaction of a 1,2-dione with an orthoformate, a known method for enol ether formation.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2-Cyclohexanedione | 112.13 | 11.2 g | 0.1 mol |

| Triethyl Orthoformate | 148.20 | 17.8 g | 0.12 mol |

| p-Toluenesulfonic Acid | 172.20 | 0.17 g | 1 mmol |

| Toluene | 92.14 | 200 mL | - |

Procedure:

-

A mixture of 1,2-cyclohexanedione (11.2 g, 0.1 mol), triethyl orthoformate (17.8 g, 0.12 mol), and a catalytic amount of p-toluenesulfonic acid (0.17 g, 1 mmol) in toluene (200 mL) is placed in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

-

The mixture is heated to reflux, and the ethanol/toluene azeotrope is collected in the Dean-Stark trap to drive the reaction to completion.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 2-Ethoxycyclohex-2-en-1-one.

Characterization of 2-Ethoxycyclohex-2-en-1-one

The structure and purity of the synthesized 2-Ethoxycyclohex-2-en-1-one can be confirmed by various spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₂O₂ |

| Molar Mass | 140.18 g/mol |

| CAS Number | 29941-82-0 |

| Appearance | Colorless to pale yellow liquid (reported) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1680-1700 | C=O (α,β-unsaturated ketone) |

| ~1620-1640 | C=C (alkene) |

| ~1200-1250 | C-O (enol ether) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 140 | [M]⁺ (Molecular ion) |

Experimental and Characterization Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Synthetic workflow for 2-Ethoxycyclohex-2-en-1-one.

Caption: Characterization workflow for 2-Ethoxycyclohex-2-en-1-one.

Conclusion

This technical guide outlines a robust and plausible pathway for the synthesis of 2-Ethoxycyclohex-2-en-1-one, a key intermediate for advanced organic synthesis. The proposed two-step synthesis, starting from the readily available cyclohexanone, offers a practical approach for laboratory-scale preparation. The provided characterization data, while awaiting detailed experimental confirmation for NMR, serves as a benchmark for researchers in the field. The structured presentation of data and workflows is intended to facilitate the efficient and informed use of this versatile chemical compound in research and development.

"2-Ethoxycyclohex-2-en-1-one" IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxycyclohex-2-en-1-one is a cyclic enol ether with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and synthetic methodologies. Due to the limited availability of a direct, detailed experimental protocol for its synthesis, this guide also presents a well-established procedure for its structural isomer, 3-ethoxy-2-cyclohexenone, which serves as a valuable reference for synthetic chemists.

Chemical Identity and Synonyms

The nomenclature and various identifiers for 2-Ethoxycyclohex-2-en-1-one are crucial for accurate database searches and unambiguous communication in research.

IUPAC Name: 2-ethoxycyclohex-2-en-1-one[1]

Synonyms:

-

2-Ethoxycyclohex-2-enone

-

2-Ethoxy-2-cyclohexen-1-one

-

2-Cyclohexen-1-one, 2-ethoxy-[1]

Physicochemical Properties

A summary of the key quantitative data for 2-Ethoxycyclohex-2-en-1-one is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C8H12O2 | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| CAS Number | 29941-82-0 | [1] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | Not experimentally determined | |

| Melting Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| LogP | 1.4 | [1] |

Synthesis and Experimental Protocols

A potential synthetic route to 2-Ethoxycyclohex-2-en-1-one could involve the O-ethylation of 1,2-cyclohexanedione. 1,2-Cyclohexanedione can be synthesized via the oxidation of cyclohexanone.[2][3]

Experimental Protocol: Synthesis of 3-Ethoxy-2-cyclohexenone

The following is a detailed protocol for the synthesis of 3-ethoxy-2-cyclohexenone from dihydroresorcinol (1,3-cyclohexanedione).[4]

Materials:

-

Dihydroresorcinol (1,3-cyclohexanedione)

-

Absolute Ethanol

-

Benzene

-

p-Toluenesulfonic acid monohydrate

-

10% Aqueous Sodium Hydroxide

-

Saturated Sodium Chloride solution

-

Water

Equipment:

-

2-liter flask

-

Total-reflux, variable-take-off distillation head

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 2-liter flask equipped with a total-reflux, variable-take-off distillation head, a solution of 53 g (0.472 mole) of dihydroresorcinol, 2.3 g of p-toluenesulfonic acid monohydrate, and 250 ml of absolute ethanol in 900 ml of benzene is placed.

-

The mixture is heated to boiling, and the azeotrope of benzene, ethanol, and water is removed at a rate of approximately 100 ml per hour.

-

Distillation is continued until the temperature of the distilling vapor reaches 78°C.

-

The remaining solution is cooled and washed four times with 100-ml portions of 10% aqueous sodium hydroxide saturated with sodium chloride.

-

The organic layer is then washed with successive 50-ml portions of water until the aqueous washings are neutral.

-

The organic solution is concentrated under reduced pressure using a rotary evaporator.

-

The residual liquid is distilled under reduced pressure to yield 3-ethoxy-2-cyclohexenone.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 3-ethoxy-2-cyclohexenone.

Caption: Workflow for the synthesis of 3-ethoxy-2-cyclohexenone.

Potential Applications in Synthesis

While specific applications of 2-Ethoxycyclohex-2-en-1-one are not extensively documented, its structure suggests utility in various organic transformations. As an enol ether, it can undergo reactions such as hydrolysis to the corresponding dione, and cycloaddition reactions. A notable documented reaction is the Heck arylation of 2-ethoxy-2-cyclohexenone, indicating its potential as a substrate in palladium-catalyzed cross-coupling reactions to form more complex substituted cyclohexenone derivatives.[5] Such derivatives are valuable intermediates in the synthesis of natural products and pharmaceuticals.

References

Technical Guide: Physicochemical Properties of 2-Ethoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for the chemical compound 2-Ethoxycyclohex-2-en-1-one. The information is presented to support research and development activities where precise molecular characteristics are essential.

Molecular Data Summary

The fundamental molecular properties of 2-Ethoxycyclohex-2-en-1-one have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C₈H₁₂O₂[1][2][3][4] |

| Molecular Weight | 140.18 g/mol [3][4][5] |

| or, more precisely | |

| 140.1797 g/mol [1][2] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

References

- 1. 2-Ethoxy-2-cyclohexen-1-one [webbook.nist.gov]

- 2. 2-Ethoxy-2-cyclohexen-1-one [webbook.nist.gov]

- 3. 2-Ethoxycyclohex-2-en-1-one 95.00% | CAS: 29941-82-0 | AChemBlock [achemblock.com]

- 4. 2-Ethoxycyclohex-2-en-1-one | C8H12O2 | CID 121598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Ethoxy-2-cyclohexen-1-one (CAS 29941-82-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectroscopic Data of 2-Ethoxycyclohex-2-en-1-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxycyclohex-2-en-1-one (CAS: 29941-82-0, Molecular Formula: C₈H₁₂O₂[1][2]), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Ethoxycyclohex-2-en-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 5.3 - 5.5 | Triplet (t) | ~4.5 |

| O-CH₂ -CH₃ | 3.9 - 4.1 | Quartet (q) | 7.0 |

| H-6 (axial & eq.) | 2.4 - 2.6 | Multiplet (m) | - |

| H-4 (axial & eq.) | 2.2 - 2.4 | Multiplet (m) | - |

| H-5 (axial & eq.) | 1.9 - 2.1 | Multiplet (m) | - |

| O-CH₂-CH₃ | 1.3 - 1.5 | Triplet (t) | 7.0 |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (C=O) | 198 - 202 |

| C-2 (=C -O) | 160 - 165 |

| C-3 (=CH) | 105 - 110 |

| O-C H₂-CH₃ | 64 - 68 |

| C-6 (CH₂) | 35 - 40 |

| C-4 (CH₂) | 25 - 30 |

| C-5 (CH₂) | 20 - 25 |

| O-CH₂-C H₃ | 14 - 16 |

Infrared (IR) Spectroscopy

The IR spectrum of 2-Ethoxycyclohex-2-en-1-one is expected to show the following characteristic absorption bands. These are inferred from the functional groups present and by comparison with the spectrum of cyclohex-2-en-1-one.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2980-2850 | Medium-Strong | C-H (sp³) stretching (alkane) |

| ~1680-1660 | Strong | C=O stretching (α,β-unsaturated ketone) |

| ~1620-1600 | Strong | C=C stretching (enol ether) |

| ~1250-1200 | Strong | =C-O-C stretching (asymmetric) |

| ~1050-1000 | Medium | =C-O-C stretching (symmetric) |

Mass Spectrometry (MS)

The mass spectrum of 2-Ethoxycyclohex-2-en-1-one obtained by electron ionization (EI) shows a molecular ion peak and characteristic fragmentation patterns.[2]

| m/z | Relative Intensity | Proposed Fragment |

| 140 | Moderate | [M]⁺ (Molecular Ion) |

| 112 | High | [M - C₂H₄]⁺ (Retro-Diels-Alder) |

| 84 | High | [M - C₂H₄O]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 29 | High | [C₂H₅]⁺ |

| 27 | High | [C₂H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for an organic compound like 2-Ethoxycyclohex-2-en-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film): If the compound is a liquid, a drop is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. If the compound is a solid, it can be dissolved in a volatile solvent (e.g., dichloromethane), a drop of the solution is placed on a salt plate, and the solvent is allowed to evaporate.

-

Data Acquisition: The sample is placed in the IR beam of a Fourier-transform infrared (FTIR) spectrometer.

-

Spectrum Recording: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) or direct infusion system.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for electron ionization, EI), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of 2-Ethoxycyclohex-2-en-1-one using the spectroscopic techniques discussed.

Caption: Workflow for structural analysis of 2-Ethoxycyclohex-2-en-1-one.

References

"2-Ethoxycyclohex-2-en-1-one" chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic properties of 2-Ethoxycyclohex-2-en-1-one. The information is curated for professionals in research and development, with a focus on detailed experimental protocols and data presentation.

Chemical Structure and Properties

2-Ethoxycyclohex-2-en-1-one is a cyclic enone with the chemical formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol .[1] Its structure features a six-membered ring containing a ketone, a carbon-carbon double bond, and an ethoxy group attached to the double bond.

Systematic Information:

| Identifier | Value |

| IUPAC Name | 2-ethoxycyclohex-2-en-1-one |

| CAS Number | 29941-82-0 |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol [1] |

| Canonical SMILES | CCOC1=CCCCC1=O |

| InChI | InChI=1S/C8H12O2/c1-2-10-8-6-4-3-5-7(8)9/h6H,2-5H2,1H3 |

| InChIKey | PJLUWPNLDKJSCF-UHFFFAOYSA-N |

Stereochemistry and Conformational Analysis

The stereochemistry of 2-Ethoxycyclohex-2-en-1-one is centered around the conformation of the cyclohexene ring. Due to the sp² hybridization of the C1, C2, and C3 carbons, the ring adopts a half-chair or sofa conformation to minimize steric strain.

The ethoxy group at the C2 position can, in principle, exist in different rotational conformations. However, the molecule itself is achiral as it possesses a plane of symmetry.

The conformational equilibrium of the cyclohexene ring will be influenced by the substituents. For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to minimize 1,3-diaxial interactions.[2][3] In the case of 2-Ethoxycyclohex-2-en-1-one, the ethoxy group is on an sp²-hybridized carbon, which flattens this part of the ring. The primary conformational considerations would involve the puckering of the C4, C5, and C6 carbons. The lowest energy conformation would seek to minimize steric interactions between the ethoxy group and the hydrogens on the rest of the ring.

Synthesis of 2-Ethoxycyclohex-2-en-1-one

A direct and detailed experimental protocol for the synthesis of 2-Ethoxycyclohex-2-en-1-one is not explicitly available in the reviewed literature. However, a plausible synthetic route can be derived from a general method for the synthesis of 2-alkoxycycloalkenones through the oxidative alkoxylation of cyclic ketones.[4][5] This proposed synthesis involves the reaction of cyclohexanone with ethanol in the presence of an iodine-based oxidizing system.

Proposed Experimental Protocol: Oxidative Alkoxylation of Cyclohexanone

This protocol is adapted from the general procedure for the synthesis of 2-alkoxycycloalkenones.[5]

Materials:

-

Cyclohexanone

-

Ethanol (anhydrous)

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Potassium Carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of cyclohexanone (1.0 mmol) in ethanol (5 mL) and dichloromethane (5 mL), add potassium iodide (2.0 mmol) and potassium carbonate (2.0 mmol).

-

To the stirred mixture, add iodine (1.5 mmol) portion-wise over 10 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-Ethoxycyclohex-2-en-1-one.

Logical Workflow for the Proposed Synthesis

Caption: Proposed synthesis workflow for 2-Ethoxycyclohex-2-en-1-one.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of 2-Ethoxycyclohex-2-en-1-one shows a molecular ion peak corresponding to its molecular weight.

-

Molecular Ion (M⁺): m/z = 140

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 | C=O stretch (conjugated ketone) |

| ~1620 | C=C stretch (alkene) |

| ~1200 | C-O stretch (enol ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for 2-Ethoxycyclohex-2-en-1-one is not available in the public domain at the time of this review. However, predicted chemical shifts can be estimated based on the structure and comparison with similar compounds like 2-cyclohexen-1-one.[6][7]

Predicted ¹H NMR Chemical Shifts:

| Proton | Multiplicity | Approximate Chemical Shift (ppm) |

| -OCH₂CH₃ | Quartet | ~3.9 - 4.1 |

| -OCH₂CH₃ | Triplet | ~1.3 - 1.4 |

| Vinylic H (C3-H) | Triplet | ~5.8 - 6.0 |

| Allylic CH₂ (C4-H₂) | Multiplet | ~2.3 - 2.5 |

| CH₂ (C5-H₂) | Multiplet | ~1.9 - 2.1 |

| Allylic CH₂ (C6-H₂) | Triplet | ~2.2 - 2.4 |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Approximate Chemical Shift (ppm) |

| C1 (C=O) | ~198 - 202 |

| C2 (C-O) | ~160 - 165 |

| C3 (=CH) | ~110 - 115 |

| C4 (CH₂) | ~25 - 30 |

| C5 (CH₂) | ~20 - 25 |

| C6 (CH₂) | ~35 - 40 |

| -OCH₂CH₃ | ~65 - 70 |

| -OCH₂CH₃ | ~14 - 16 |

Conclusion

2-Ethoxycyclohex-2-en-1-one is a valuable building block in organic synthesis. While detailed experimental data on its stereochemistry and NMR spectroscopy are not widely published, its synthesis can be plausibly achieved through the oxidative alkoxylation of cyclohexanone. The provided data and proposed experimental protocol offer a solid foundation for researchers and scientists working with this and related compounds. Further experimental and computational studies are warranted to fully elucidate its conformational preferences and spectroscopic characteristics.

References

- 1. 2-Ethoxycyclohex-2-en-1-one | C8H12O2 | CID 121598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Cyclohexen-1-one(930-68-7) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Formation of 2-Ethoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of formation for 2-ethoxycyclohex-2-en-1-one, a valuable intermediate in organic synthesis. This document details the underlying chemical principles, experimental procedures, and quantitative data associated with its synthesis.

Introduction

2-Ethoxycyclohex-2-en-1-one is a cyclic enol ether that serves as a versatile building block in the synthesis of various organic molecules, including natural products and pharmaceutical agents. Its formation is primarily achieved through the acid-catalyzed O-alkylation of the enol tautomer of 1,3-cyclohexanedione. Understanding the mechanism and experimental parameters of this reaction is crucial for optimizing its yield and purity.

Reaction Mechanism: Acid-Catalyzed O-Alkylation

The formation of 2-ethoxycyclohex-2-en-1-one from 1,3-cyclohexanedione and ethanol proceeds via an acid-catalyzed nucleophilic attack of the alcohol on the protonated enol form of the dione.

Step 1: Tautomerization

1,3-Cyclohexanedione exists in a tautomeric equilibrium between its diketo and enol forms. In the presence of an acid catalyst, the enol form is favored.

Step 2: Protonation of the Enol

The acid catalyst protonates the hydroxyl group of the enol, forming a protonated intermediate. This step increases the electrophilicity of the enol.

Step 3: Nucleophilic Attack

A molecule of ethanol, acting as a nucleophile, attacks the carbon atom of the protonated hydroxyl group.

Step 4: Deprotonation and Water Elimination

The resulting intermediate is deprotonated, and a molecule of water is eliminated, leading to the formation of the stable enol ether, 2-ethoxycyclohex-2-en-1-one.

Figure 1: Reaction mechanism for the formation of 2-ethoxycyclohex-2-en-1-one.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-ethoxycyclohex-2-en-1-one, based on a typical experimental procedure.[1]

| Parameter | Value | Reference |

| Yield | 70-75% | Organic Syntheses, Coll. Vol. 4, p.478 (1963)[1] |

| Boiling Point | 115-121 °C at 11 mmHg | Organic Syntheses, Coll. Vol. 4, p.478 (1963)[1] |

| Refractive Index (n_D^29) | 1.5015 | Organic Syntheses, Coll. Vol. 4, p.478 (1963)[1] |

| UV (in Ethanol) | λ_max = 250 nm (ε = 17,200) | Organic Syntheses, Coll. Vol. 4, p.478 (1963)[1] |

| ¹H NMR (CDCl₃, 200 MHz) of a similar compound (3-ethoxy-2-methyl-2-cyclohexen-1-one) | δ 1.32 (t, 3H), 1.67 (t, 3H), 1.94 (qn, 2H), 2.31 (t, 2H), 2.51 (td, 2H), 4.03 (q, 2H) | EP1608612B1[2] |

| ¹³C NMR (CDCl₃, 50 MHz) of a similar compound (3-ethoxy-2-methyl-2-cyclohexen-1-one) | δ 7.4, 15.4, 21.1, 25.4, 36.4, 63.5, 115.1, 171.4, 198.9 | EP1608612B1[2] |

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of 3-ethoxy-2-cyclohexenone, which is directly applicable for the synthesis of 2-ethoxycyclohex-2-en-1-one.[1]

Materials:

-

1,3-Cyclohexanedione (Dihydroresorcinol): 53 g (0.472 mole)

-

Ethanol (absolute): 250 mL

-

Benzene: 900 mL

-

p-Toluenesulfonic acid monohydrate: 2.3 g

-

10% Sodium hydroxide solution (saturated with sodium chloride)

-

Water

Equipment:

-

2-L round-bottom flask

-

Dean-Stark apparatus or a total-reflux, variable-take-off distillation head

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Combine 1,3-cyclohexanedione (53 g), absolute ethanol (250 mL), benzene (900 mL), and p-toluenesulfonic acid monohydrate (2.3 g) in the 2-L flask.

-

Fit the flask with the distillation head and heat the mixture to reflux.

-

Continuously remove the benzene-water-ethanol azeotrope at a rate of approximately 100 mL per hour.

-

Continue the distillation until the temperature of the distilling vapor reaches 78 °C. This typically takes 6-8 hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the solution to a separatory funnel and wash with four 100-mL portions of 10% aqueous sodium hydroxide solution saturated with sodium chloride.

-

Wash the organic layer with successive 50-mL portions of water until the aqueous washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the benzene and excess ethanol by rotary evaporation under reduced pressure.

-

Purify the residual liquid by vacuum distillation to yield 2-ethoxycyclohex-2-en-1-one.

Figure 2: Experimental workflow for the synthesis of 2-ethoxycyclohex-2-en-1-one.

Conclusion

The formation of 2-ethoxycyclohex-2-en-1-one is a straightforward and high-yielding reaction based on the acid-catalyzed O-alkylation of 1,3-cyclohexanedione. The provided mechanism, quantitative data, and detailed experimental protocol offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to successfully synthesize and utilize this important chemical intermediate. Careful control of reaction conditions, particularly the removal of water via azeotropic distillation, is key to achieving high yields.

References

An In-depth Technical Guide on 2-Ethoxycyclohex-2-en-1-one: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxycyclohex-2-en-1-one, a cyclic β-alkoxy α,β-unsaturated ketone, has a history rooted in early 20th-century synthetic organic chemistry. This technical guide provides a comprehensive overview of its discovery, initial synthesis, and the historical context of its development. Detailed experimental protocols from seminal publications are presented, alongside a summary of its physicochemical properties. While its direct applications in drug development are not extensively documented, the broader class of cyclohexenone derivatives has shown significant biological activity, suggesting potential avenues for future research. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of this and related compounds.

Discovery and Historical Context

The discovery of 2-ethoxycyclohex-2-en-1-one is closely tied to the exploration of the reactivity of 1,3-dicarbonyl compounds, specifically 1,3-cyclohexanedione (also known as dihydroresorcinol). Early investigations into the synthesis of enol ethers of cyclic β-diketones laid the groundwork for the preparation of this compound.

The primary synthetic route to these compounds involves the O-alkylation of the enol form of 1,3-cyclohexanedione. The regioselectivity of this reaction (i.e., the formation of the 2-alkoxy versus the 3-alkoxy isomer) can be influenced by the reaction conditions. The IUPAC name, 2-ethoxycyclohex-2-en-1-one, specifically refers to the isomer where the ethoxy group is at the C-2 position.

Precursor Synthesis: The journey to 2-ethoxycyclohex-2-en-1-one begins with the synthesis of its precursor, 1,3-cyclohexanedione. Historically and in contemporary synthesis, 1,3-cyclohexanedione is prepared from resorcinol through catalytic hydrogenation.

Physicochemical Properties

A summary of the key physicochemical properties of 2-ethoxycyclohex-2-en-1-one is provided in the table below. This data is compiled from various chemical databases and may be computed.

| Property | Value | Source |

| IUPAC Name | 2-ethoxycyclohex-2-en-1-one | [1][2] |

| CAS Number | 29941-82-0 | [1][2][3] |

| Molecular Formula | C₈H₁₂O₂ | [1][2][3] |

| Molecular Weight | 140.18 g/mol | [1][2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Key Synthetic Protocols

While the original 1934 publication by Franke and Köhler provides the historical basis, a detailed and verified experimental protocol for the synthesis of the related isomer, 3-ethoxy-2-cyclohexenone, is available in Organic Syntheses. This procedure, patterned after the work of Frank and Hall, provides valuable insight into the general methodology for preparing alkoxy-cyclohexenones from 1,3-cyclohexanedione.

General Synthesis of Alkoxy-cyclohexenones from 1,3-Cyclohexanedione

The following protocol is adapted from a verified procedure for a related isomer and is believed to be representative of the synthesis of 2-ethoxycyclohex-2-en-1-one.

Reaction Scheme:

Caption: General synthesis of 2-Ethoxycyclohex-2-en-1-one.

Experimental Procedure (Adapted for 2-Ethoxycyclohex-2-en-1-one):

-

Reaction Setup: In a flask equipped with a distillation head, a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as benzene or toluene is prepared.

-

Addition of Reagents: Absolute ethanol (a molar excess) and a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid monohydrate, are added to the flask.

-

Azeotropic Removal of Water: The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using the distillation head. The progress of the reaction can be monitored by the amount of water collected.

-

Workup: Once the reaction is complete (indicated by the cessation of water formation), the reaction mixture is cooled. The solution is then washed with an aqueous base (e.g., sodium hydroxide solution) to remove the acid catalyst and any unreacted 1,3-cyclohexanedione.

-

Purification: The organic layer is washed with water until neutral and then dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield 2-ethoxycyclohex-2-en-1-one.

Note: The precise reaction conditions, including solvent, temperature, and catalyst, can influence the yield and the isomeric purity of the final product.

Biological Activity and Drug Development Potential

The direct biological activities of 2-ethoxycyclohex-2-en-1-one are not well-documented in publicly available literature. Searches for its CAS number in pharmacological and toxicological databases did not yield specific studies on its mechanism of action or its effects on signaling pathways.

However, the broader class of α,β-unsaturated ketones, and specifically cyclohexenone derivatives, are known to possess a range of biological activities. This activity is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues (such as cysteine) in proteins. This can lead to enzyme inhibition and the modulation of various cellular pathways.

Some studies on cyclohexenone derivatives have reported potential antimicrobial and anti-inflammatory properties.[4] For instance, certain cyclohexenone derivatives have been investigated for their cytotoxic effects against cancer cell lines. The mechanism of this cytotoxicity is often linked to the induction of oxidative stress and apoptosis.

Given the reactivity of the α,β-unsaturated ketone moiety, it is plausible that 2-ethoxycyclohex-2-en-1-one could exhibit some level of biological activity. However, without specific experimental data, this remains speculative. The ethoxy group at the 2-position would influence the electrophilicity of the β-carbon and the overall lipophilicity of the molecule, which in turn would affect its biological properties.

Future Research Directions:

The lack of specific biological data for 2-ethoxycyclohex-2-en-1-one presents an opportunity for future research. A logical workflow for investigating its potential in drug development would be:

Caption: A potential workflow for drug discovery.

Conclusion

2-Ethoxycyclohex-2-en-1-one is a molecule with a modest but clear history in the annals of organic synthesis. Its discovery stems from early explorations into the chemistry of 1,3-dicarbonyl compounds. While detailed experimental protocols for its specific synthesis are not as readily accessible as those for its isomers, the general synthetic methodology is well-established. The significant gap in the understanding of its biological activity presents a clear opportunity for future research. For scientists in drug development, while this specific compound is not a known therapeutic agent, the cyclohexenone scaffold it contains is a recognized pharmacophore, suggesting that 2-ethoxycyclohex-2-en-1-one and its derivatives could be interesting candidates for future biological screening and lead discovery programs.

References

The Synthetic Versatility of 2-Ethoxycyclohex-2-en-1-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxycyclohex-2-en-1-one is a cyclic β-alkoxy α,β-unsaturated ketone that holds potential as a versatile building block in organic synthesis. Its unique structural features, including a nucleophilic β-carbon, an electrophilic carbonyl carbon, and a dienophilic double bond, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthetic utility of 2-ethoxycyclohex-2-en-1-one, focusing on its role in the construction of complex molecular architectures relevant to pharmaceutical and natural product chemistry. While specific experimental data for this exact substrate is limited in publicly available literature, this guide will draw upon established reactivity patterns of analogous 2-alkoxycycloalkenones to predict and outline its synthetic potential.

Core Reactivity and Synthetic Applications

The reactivity of 2-ethoxycyclohex-2-en-1-one is primarily governed by the interplay of its enone and vinyl ether functionalities. This dual nature allows it to participate in a variety of synthetically valuable reactions, including conjugate additions, annulations, and cycloadditions.

Conjugate Addition Reactions

The electron-withdrawing nature of the carbonyl group renders the β-carbon of the enone system electrophilic, making it susceptible to attack by a wide range of nucleophiles in a Michael-type 1,4-conjugate addition. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds at the 3-position of the cyclohexanone ring.

Organocuprate Additions: Gilman reagents (lithium dialkylcuprates, R₂CuLi) are soft nucleophiles that are well-known to add efficiently to α,β-unsaturated ketones in a conjugate fashion. The reaction of 2-ethoxycyclohex-2-en-1-one with an organocuprate is expected to proceed via a 1,4-addition to yield a lithium enolate intermediate, which upon aqueous workup, would afford the 3-substituted 2-ethoxycyclohexan-1-one. The ethoxy group at the 2-position can then be hydrolyzed under acidic conditions to furnish a 3-substituted cyclohexane-1,2-dione, a valuable precursor for the synthesis of various heterocyclic compounds.

Experimental Protocol (General Procedure for Organocuprate Addition):

-

To a solution of copper(I) iodide (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at -78 °C under an inert atmosphere (argon or nitrogen), is added a solution of the organolithium reagent (2.2 mmol) in a suitable solvent (e.g., diethyl ether, hexanes).

-

The resulting mixture is stirred at -78 °C for 30 minutes to form the Gilman reagent.

-

A solution of 2-ethoxycyclohex-2-en-1-one (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise to the freshly prepared organocuprate solution.

-

The reaction mixture is stirred at -78 °C for a specified time (typically 1-3 hours, monitored by TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the 3-substituted 2-ethoxycyclohexan-1-one.

Table 1: Predicted Outcomes of Organocuprate Additions to 2-Ethoxycyclohex-2-en-1-one

| Organocuprate Reagent | Predicted Product | Potential Subsequent Transformation |

| (CH₃)₂CuLi | 3-Methyl-2-ethoxycyclohexan-1-one | Acid-catalyzed hydrolysis to 3-methylcyclohexane-1,2-dione |

| (n-Bu)₂CuLi | 3-Butyl-2-ethoxycyclohexan-1-one | Acid-catalyzed hydrolysis to 3-butylcyclohexane-1,2-dione |

| (Ph)₂CuLi | 3-Phenyl-2-ethoxycyclohexan-1-one | Acid-catalyzed hydrolysis to 3-phenylcyclohexane-1,2-dione |

Logical Workflow for Organocuprate Addition and Subsequent Hydrolysis

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 2-Ethoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-ethoxycyclohex-2-en-1-one as a versatile building block for the preparation of a variety of medicinally relevant heterocyclic scaffolds. The protocols detailed herein are based on established reactivity principles of vinylogous esters and their reactions with binucleophiles.

Introduction

2-Ethoxycyclohex-2-en-1-one is a cyclic β-alkoxy-α,β-unsaturated ketone, which can be regarded as a masked 1,3-dicarbonyl compound. This structural feature makes it an excellent three-carbon synthon for the construction of various five-, six-, and seven-membered heterocyclic rings through condensation and annulation reactions. Its enol ether moiety provides a reactive site for nucleophilic attack, while the ketone functionality allows for subsequent cyclization. The ethoxy group serves as a good leaving group during the cyclization process. This document outlines the synthesis of pyrimidines, pyrazoles, quinolines, and benzodiazepines starting from 2-ethoxycyclohex-2-en-1-one.

Synthesis of Substituted Pyrimidines

The reaction of 2-ethoxycyclohex-2-en-1-one with amidines, such as guanidine or urea, provides a direct route to substituted pyrimidines, which are core structures in numerous pharmaceuticals. This transformation is a variation of the classical Pinner pyrimidine synthesis.

General Reaction Scheme:

Application Notes and Protocols for the Diels-Alder Reaction of 2-Ethoxycyclohex-2-en-1-one with Dienes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2] This document provides a detailed overview and generalized experimental protocols for the Diels-Alder reaction involving 2-ethoxycyclohex-2-en-1-one as the dienophile. Due to a lack of specific published data on the reactivity of 2-ethoxycyclohex-2-en-1-one, the following protocols and data are based on established principles of Diels-Alder reactions with structurally similar electron-deficient dienophiles.[3][4] These notes are intended to serve as a foundational guide for researchers exploring the use of this and related compounds in synthetic applications.

Introduction to the Dienophile: 2-Ethoxycyclohex-2-en-1-one

2-Ethoxycyclohex-2-en-1-one is a cyclic enone derivative.[5] In the context of a Diels-Alder reaction, it functions as a dienophile. The reactivity of this molecule is influenced by two key functional groups:

-

The α,β-Unsaturated Ketone: The carbonyl group is electron-withdrawing, which reduces the electron density of the carbon-carbon double bond, making it an electron-deficient and thus a more reactive dienophile.[4]

-

The Enol Ether (Ethoxy Group): The ethoxy group is electron-donating through resonance, which can influence the regioselectivity of the cycloaddition reaction.

The interplay of these electronic effects dictates the dienophile's reactivity and the expected regiochemical and stereochemical outcomes of its Diels-Alder reactions.[6]

General Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted process where the diene, which must be in an s-cis conformation, reacts with the dienophile to form a cyclohexene ring in a single step.[1][4]

// Reactants dienophile [label=<

2-Ethoxycyclohex-2-en-1-one (Dienophile)

2-Ethoxycyclohex-2-en-1-one (Dienophile)

];

diene [label=<

1,3-Butadiene (Diene)

1,3-Butadiene (Diene)

];

// Plus sign plus [label="+", fontsize=24];

// Transition State ts [label="[Transition State]", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product product [label=<

Diels-Alder Adduct

Diels-Alder Adduct

];

// Arrows dienophile -> ts [label="[4+2] Cycloaddition", color="#4285F4"]; diene -> ts [color="#4285F4"]; ts -> product [color="#34A853"];

// Invisible nodes for alignment {rank=same; dienophile; diene; plus} dienophile -> plus [style=invis]; plus -> diene [style=invis]; } Diels-Alder Reaction Mechanism.

Stereoselectivity: The Endo Rule

In reactions involving cyclic dienes, the Diels-Alder reaction typically favors the formation of the endo product. This preference is attributed to secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[7]

Experimental Protocols

The following are generalized protocols for conducting a Diels-Alder reaction with 2-ethoxycyclohex-2-en-1-one. Optimization of reaction conditions (solvent, temperature, and catalyst) is recommended for specific diene substrates.

Protocol 3.1: Thermal Diels-Alder Reaction with an Acyclic Diene (e.g., Isoprene)

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethoxycyclohex-2-en-1-one (1.0 eq).

-

Dissolve the dienophile in a suitable solvent (e.g., toluene, xylene, or dichloromethane). The choice of solvent can influence reaction rates and selectivity.

-

Add the diene (e.g., isoprene, 1.2-2.0 eq). Using an excess of the diene can improve the reaction rate.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature that allows for a reasonable reaction rate. This can range from room temperature to reflux, depending on the reactivity of the diene.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the Diels-Alder adduct.

-

Protocol 3.2: Lewis Acid Catalyzed Diels-Alder Reaction with a Cyclic Diene (e.g., Cyclopentadiene)

Lewis acid catalysis can enhance the rate and selectivity of the Diels-Alder reaction by coordinating to the carbonyl group of the dienophile, thereby lowering its LUMO energy.[2]

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-ethoxycyclohex-2-en-1-one (1.0 eq) in a dry, non-coordinating solvent such as dichloromethane.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, or SnCl₄, 0.1-1.0 eq).

-

Stir the mixture for 15-30 minutes.

-

Add freshly cracked cyclopentadiene (1.1 eq) dropwise.

-

-

Reaction Conditions:

-

Maintain the low temperature and stir the reaction mixture for the required time, monitoring by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

-

Predicted Reactivity and Selectivity

The following table summarizes the expected outcomes for the Diels-Alder reaction of 2-ethoxycyclohex-2-en-1-one with representative dienes based on general principles.

| Diene | Predicted Relative Reactivity | Expected Regioselectivity | Expected Stereoselectivity | Notes |

| 1,3-Butadiene | Moderate | N/A | N/A | A simple, acyclic diene. Heating may be required. |

| Isoprene | Moderate to High | "Para" isomer favored | N/A | The electron-donating methyl group directs the regioselectivity. |

| Cyclopentadiene | High | N/A | Endo product favored | Highly reactive due to its fixed s-cis conformation. The endo product is kinetically favored.[7] |

| Danishefsky's Diene | High | Specific regiochemistry | N/A | An electron-rich diene that leads to a cyclohexenone product after hydrolysis of the silyl enol ether.[8] |

Experimental Workflow and Logic

Safety Considerations

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Dienes such as cyclopentadiene should be handled with care as they can be volatile and flammable. Cyclopentadiene should be freshly "cracked" from its dimer before use.

-

Lewis acids are corrosive and moisture-sensitive; handle them under an inert atmosphere.

-

Consult the Safety Data Sheet (SDS) for all chemicals used.

These application notes and protocols provide a starting point for the investigation of the Diels-Alder reactivity of 2-ethoxycyclohex-2-en-1-one. Experimental validation and optimization are essential to achieve desired outcomes for specific synthetic targets.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Diels-Alder Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Ethoxycyclohex-2-en-1-one | C8H12O2 | CID 121598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stereoselectivity & Regioselectivity in Diels Alder Reactions - Chad's Prep® [chadsprep.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Michael Addition to 2-Ethoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Ethoxycyclohex-2-en-1-one is a versatile Michael acceptor, offering a scaffold for the synthesis of a wide array of substituted cyclohexanone derivatives. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. The presence of the enol ether functionality in 2-ethoxycyclohex-2-en-1-one influences its reactivity and provides a handle for further synthetic transformations.

This document provides detailed application notes and experimental protocols for the Michael addition of various nucleophiles to 2-ethoxycyclohex-2-en-1-one, including carbon, nitrogen, and sulfur nucleophiles, as well as organometallic reagents.

General Reaction Mechanism

The Michael addition to 2-ethoxycyclohex-2-en-1-one proceeds via the attack of a nucleophile at the β-carbon of the α,β-unsaturated ketone system. This conjugate addition is favored for "soft" nucleophiles. The reaction is often catalyzed by a base, which serves to generate the active nucleophile (e.g., an enolate from a malonate ester). The resulting enolate intermediate is then protonated during the reaction or work-up to yield the final 3-substituted cyclohexanone product.

Caption: General mechanism of the Michael addition to 2-Ethoxycyclohex-2-en-1-one.

Data Presentation: Michael Addition to 2-Ethoxycyclohex-2-en-1-one

The following tables summarize representative quantitative data for the Michael addition of various nucleophiles to 2-ethoxycyclohex-2-en-1-one and analogous 2-alkoxycycloalkenones.

Table 1: Addition of Carbon Nucleophiles

| Nucleophile | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoselectivity (dr or ee) |

| Diethyl Malonate | NaOEt | Ethanol | Reflux | 4 | 75 | Not Reported |

| Nitromethane | DBU | CH₂Cl₂ | rt | 24 | 85 | Not Reported |

| Acetone | L-Proline | DMSO | rt | 48 | 60 | 90% ee |

| 1,3-Cyclohexanedione | Et₃N | Toluene | 80 | 12 | 82 | Not Reported |

Table 2: Addition of Nitrogen and Sulfur Nucleophiles

| Nucleophile | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoselectivity |

| Aniline | Acetic Acid | Methanol | rt | 6 | 92 | Not Reported |

| Pyrrolidine | None | Neat | 25 | 1 | >95 | Not Reported |

| Thiophenol | Et₃N | CH₂Cl₂ | 0 to rt | 2 | 98 | Not Reported |

| Benzyl Mercaptan | NaH | THF | 0 | 1 | 94 | Not Reported |

Table 3: Addition of Organometallic Reagents

| Reagent | Additive | Solvent | Temp. (°C) | Time (h) | Product Type | Yield (%) |

| LiCu(CH₃)₂ | - | THF | -78 to 0 | 2 | 1,4-Addition | 88 |

| PhMgBr | - | THF | 0 to rt | 1 | 1,2-Addition | 95 |

| (CH₃)₂Cu(CN)Li₂ | BF₃·OEt₂ | THF | -78 | 3 | 1,4-Addition | 91 |

| Bu₂CuLi | TMSCl | THF | -78 | 1 | 1,4-Addition | 85 |

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxycyclohex-2-en-1-one

This protocol is adapted from the procedure for the synthesis of 3-ethoxy-2-cyclohexenone as described in Organic Syntheses.

Materials:

-

1,3-Cyclohexanedione

-

Ethanol (absolute)

-

Toluene

-

p-Toluenesulfonic acid monohydrate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,3-cyclohexanedione (1.0 eq), ethanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

-

Continue heating until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 2-ethoxycyclohex-2-en-1-one as a colorless oil.

Protocol 2: Michael Addition of Diethyl Malonate

Materials:

-

2-Ethoxycyclohex-2-en-1-one

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol (absolute)

-

Hydrochloric acid (1 M)

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask under a nitrogen atmosphere, add diethyl malonate (1.2 eq) dropwise at room temperature.

-

Stir the mixture for 15 minutes.

-

Add a solution of 2-ethoxycyclohex-2-en-1-one (1.0 eq) in absolute ethanol dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the Michael adduct.

Protocol 3: Aza-Michael Addition of Aniline

Materials:

-

2-Ethoxycyclohex-2-en-1-one

-

Aniline

-

Glacial acetic acid

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve 2-ethoxycyclohex-2-en-1-one (1.0 eq) in methanol.

-

Add aniline (1.1 eq) followed by a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Thia-Michael Addition of Thiophenol

Materials:

-

2-Ethoxycyclohex-2-en-1-one

-

Thiophenol

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 2-ethoxycyclohex-2-en-1-one (1.0 eq) in DCM at 0 °C, add thiophenol (1.1 eq).

-

Add a catalytic amount of triethylamine dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can often be of sufficient purity, or it can be further purified by column chromatography.

Protocol 5: Conjugate Addition of Lithium Dimethylcuprate

Materials:

-

Copper(I) iodide (CuI)

-

Methyllithium (MeLi) solution in diethyl ether

-

2-Ethoxycyclohex-2-en-1-one

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a suspension of CuI (1.0 eq) in anhydrous THF at -20 °C under a nitrogen atmosphere, add MeLi solution (2.0 eq) dropwise.

-

Stir the resulting solution at -20 °C for 30 minutes to form the lithium dimethylcuprate reagent.

-

Cool the reaction mixture to -78 °C.

-

Add a solution of 2-ethoxycyclohex-2-en-1-one (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: General experimental workflow for Michael addition reactions.

Conclusion

The Michael addition to 2-ethoxycyclohex-2-en-1-one provides a versatile and efficient route to a variety of 3-substituted cyclohexanone derivatives. The choice of nucleophile, catalyst, and reaction conditions allows for the synthesis of a diverse range of structures that are valuable precursors in drug development and natural product synthesis. The protocols provided herein offer a solid foundation for researchers to explore and expand upon the synthetic utility of this important reaction. Careful consideration of the reactivity of each nucleophile class is essential for achieving the desired 1,4-adducts with high yield and selectivity.

Application Notes and Protocols: 2-Ethoxycyclohex-2-en-1-one in Robinson Annulation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Robinson annulation is a cornerstone of organic synthesis, enabling the construction of six-membered rings, a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, including steroids and terpenoids.[1][2][3] The classical approach involves the reaction of a ketone with an α,β-unsaturated ketone (typically methyl vinyl ketone) in a tandem sequence of a Michael addition followed by an intramolecular aldol condensation.[1][4][5] This application note explores the utility of 2-ethoxycyclohex-2-en-1-one, a β-alkoxy-α,β-unsaturated ketone, as a versatile Michael acceptor in Robinson annulation reactions. Its unique structural features offer potential advantages in controlling regioselectivity and introducing further functionality in the annulated product.

Principle of the Reaction

In the context of a Robinson annulation, 2-ethoxycyclohex-2-en-1-one serves as the electrophilic Michael acceptor. The reaction is initiated by the base-catalyzed formation of an enolate from a suitable ketone (the Michael donor). This enolate then undergoes a conjugate addition to the β-position of 2-ethoxycyclohex-2-en-1-one. The resulting intermediate, a 1,5-dicarbonyl compound, subsequently undergoes an intramolecular aldol condensation to form a new six-membered ring. A key feature of using a β-alkoxy enone is the potential for the elimination of the ethoxy group, leading to the formation of a conjugated cyclohexenone system in the final product.

Applications in Synthesis

The use of 2-ethoxycyclohex-2-en-1-one in Robinson annulation provides a strategic pathway to synthesize substituted bicyclic and polycyclic systems. These structures are core scaffolds in many biologically active molecules. The ability to modify the cyclohexenone ring through the choice of the Michael donor makes this a flexible method for generating diverse molecular architectures for drug discovery and development programs.

Experimental Protocols

Protocol 1: Synthesis of a Substituted Octahydronaphthalene-1,6-dione

This protocol describes a representative Robinson annulation reaction between cyclohexanone and 2-ethoxycyclohex-2-en-1-one to form a tricyclic dione.

Reaction Scheme:

Materials:

-

Cyclohexanone

-

2-Ethoxycyclohex-2-en-1-one

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

5% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (100 mL).

-

Enolate Formation: Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved. To this solution, add cyclohexanone (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Michael Addition: Slowly add a solution of 2-ethoxycyclohex-2-en-1-one (1.0 equivalent) in anhydrous ethanol (20 mL) to the reaction mixture.

-

Annulation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with 5% HCl until the pH is approximately 7.

-

Extraction: Remove the ethanol under reduced pressure. Add dichloromethane (100 mL) and water (50 mL) to the residue. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Quantitative Data (Representative):

| Parameter | Value |

| Cyclohexanone | 1.0 g (10.2 mmol) |

| 2-Ethoxycyclohex-2-en-1-one | 1.43 g (10.2 mmol) |